3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound belonging to the class of oxadiazole derivatives.
Preparation Methods
The synthesis of 3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 2-chloroacetyl chloride with 2-amino-2-methylpropanamide, followed by cyclization with cyanogen bromide to form the oxadiazole ring . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide involves the inhibition of key enzymes and pathways in target organisms. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to the disruption of cellular respiration in nematodes . Molecular docking studies have indicated strong binding affinity to the active site of the enzyme .
Comparison with Similar Compounds
3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole-5-carboxylic acid: Known for its antimicrobial properties.
2-Amino-1,2,4-oxadiazole: Exhibits anticancer activity.
1,2,4-Oxadiazole-3-carboxamide: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[2-[(2-chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O3/c1-8(2,12-4(14)3-9)7-11-6(5(10)15)16-13-7/h3H2,1-2H3,(H2,10,15)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSHLIWGKOGYOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)C(=O)N)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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